

# 3,5-Dibromo-4-methylphenol CAS number and properties

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## Compound of Interest

Compound Name: 3,5-Dibromo-4-methylphenol

Cat. No.: B085231

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An In-Depth Technical Guide to **3,5-Dibromo-4-methylphenol** (CAS: 13979-81-2)

## Introduction

**3,5-Dibromo-4-methylphenol**, also known by its synonym 3,5-Dibromo-p-cresol, is a halogenated aromatic compound of significant interest in synthetic chemistry. Its molecular architecture, featuring a phenolic hydroxyl group, a methyl substituent, and two bromine atoms on a benzene ring, makes it a versatile intermediate and building block. The strategic placement of these functional groups provides multiple reactive sites, enabling its use in the construction of more complex molecules for applications in pharmaceuticals, agrochemicals, and materials science. This guide offers a comprehensive technical overview of its properties, a plausible synthetic pathway with mechanistic considerations, its chemical reactivity, and essential safety protocols for laboratory professionals.

## Chemical Identity and Physicochemical Properties

The fundamental characteristics of **3,5-Dibromo-4-methylphenol** are summarized below. These properties are critical for its handling, storage, and application in experimental design.

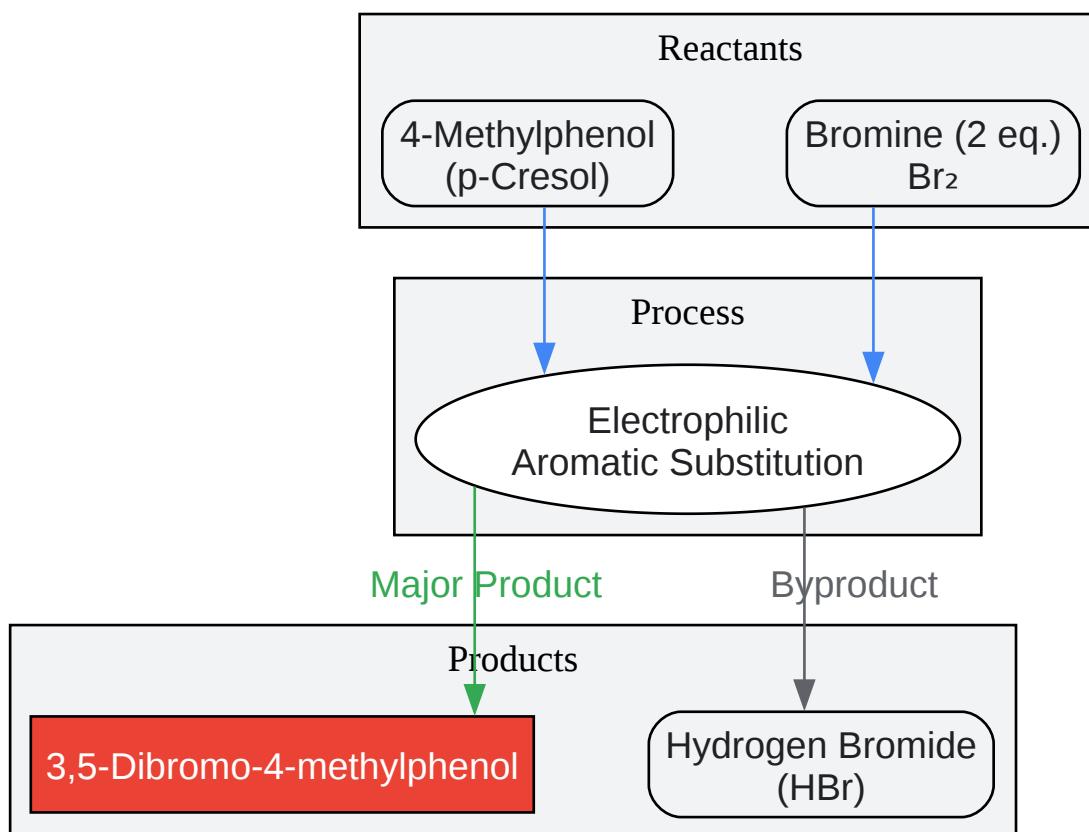
Identifier	Value	Source(s)
CAS Number	13979-81-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
IUPAC Name	3,5-dibromo-4-methylphenol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> Br <sub>2</sub> O	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	265.93 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Appearance	White to cream, orange, or green powder/crystals	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	105–110 °C	<a href="#">[1]</a> <a href="#">[5]</a>
Boiling Point	280–286 °C	<a href="#">[1]</a>
Solubility	Soluble in Methanol	<a href="#">[1]</a>
pKa (Predicted)	8.36 ± 0.23	<a href="#">[1]</a>
InChI Key	AXCQKKVGMZCWPC-UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[7]</a>
SMILES	CC1=C(Br)C=C(O)C=C1Br	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[7]</a>

## Synthesis and Mechanistic Insights

While specific peer-reviewed syntheses for **3,5-Dibromo-4-methylphenol** are not detailed in readily available literature, its structure strongly suggests a direct electrophilic aromatic substitution pathway starting from 4-methylphenol (p-cresol). This approach is analogous to established bromination methods for other phenolic compounds.[\[8\]](#)[\[9\]](#)

## Proposed Synthetic Workflow

The proposed synthesis involves the controlled dibromination of p-cresol. The hydroxyl group is a powerful activating and ortho-, para-directing group. Since the para position is blocked by the methyl group, substitution is directed to the two ortho positions.



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Caption: Proposed synthesis of **3,5-Dibromo-4-methylphenol** via electrophilic bromination of p-cresol.

## Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on standard organic chemistry procedures. Each step includes a rationale to ensure reproducibility and safety.

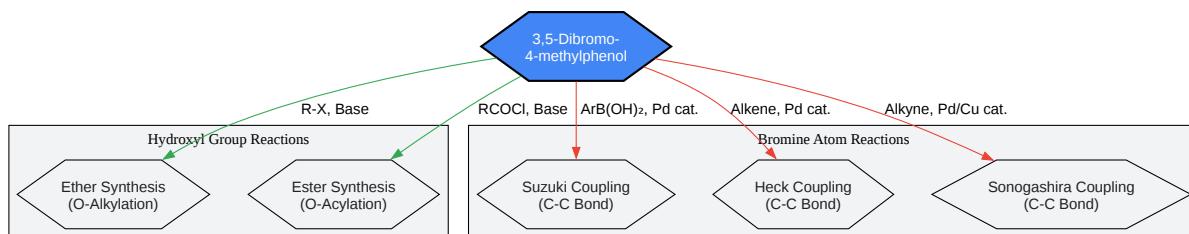
- Reaction Setup: Dissolve 1.0 equivalent of 4-methylphenol in a suitable solvent, such as glacial acetic acid, in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Place the flask in an ice bath to maintain a temperature of 0-5°C.
  - Causality: Acetic acid is a common solvent for halogenation that can moderate the reaction. The ice bath is crucial to control the exothermic nature of the bromination, preventing over-reaction and the formation of undesired byproducts.

- Bromine Addition: Slowly add 2.0 equivalents of molecular bromine ( $\text{Br}_2$ ), dissolved in a small amount of glacial acetic acid, to the stirred solution via the dropping funnel over 30-60 minutes.
  - Causality: A stoichiometric amount of two equivalents ensures dibromination. Slow, dropwise addition is a critical control measure to manage heat evolution and maintain selectivity.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.
  - Causality: Allowing the reaction to proceed at room temperature provides the necessary activation energy for the second bromination to complete, maximizing the yield of the desired product.
- Workup and Quenching: Pour the reaction mixture into a beaker containing cold water. To neutralize any unreacted bromine, add a saturated solution of sodium bisulfite ( $\text{NaHSO}_3$ ) dropwise until the characteristic orange-brown color of bromine disappears.
  - Causality: The product is insoluble in water and will precipitate out. Sodium bisulfite is a reducing agent that safely quenches excess bromine, a necessary step for safe handling and purification.
- Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration and wash it thoroughly with cold water. Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.
  - Causality: Filtration isolates the crude solid. Recrystallization is a standard and effective method for purifying solid organic compounds, yielding a product with high purity, which can be validated by melting point analysis and spectroscopic methods.

## Reactivity and Potential Applications

The utility of **3,5-Dibromo-4-methylphenol** in drug development and materials science stems from the distinct reactivity of its functional groups.

- Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for O-alkylation (Williamson ether synthesis) or O-acylation to form esters.
- Bromine Atoms: The two bromine atoms are excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for elaborating the molecular scaffold.
- Aromatic Ring: The electron-rich ring can undergo further electrophilic substitution, although it is deactivated by the bromine atoms.



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Caption: Key reactive sites and potential synthetic transformations of **3,5-Dibromo-4-methylphenol**.

These reactive handles make it a valuable precursor for:

- Pharmaceuticals: As a scaffold for building complex, poly-substituted aromatic compounds with potential biological activity.[10][11]
- Agrochemicals: In the synthesis of novel herbicides and fungicides.[10][11]

- Flame Retardants: Brominated phenols are widely used as flame retardants; this molecule could serve as a monomer for specialty polymers.
- Dye Synthesis: As an intermediate in the production of specialized dyes and pigments.[11]

## Analytical Characterization

Confirming the identity and purity of **3,5-Dibromo-4-methylphenol** requires standard analytical techniques.

- Mass Spectrometry: The NIST Mass Spectrometry Data Center provides the electron ionization mass spectrum for this compound.[6] The spectrum displays characteristic isotopic patterns for a dibrominated compound, with major peaks observed around m/z 266 and 268. [7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR would be definitive for structural elucidation, showing characteristic shifts for the aromatic protons, the methyl group, and the carbon atoms of the ring.
- Infrared (IR) Spectroscopy: An IR spectrum would show a broad O-H stretching band for the phenolic group and C-Br stretching bands.
- Melting Point Analysis: A sharp melting point within the literature range (105-110 °C) is a strong indicator of high purity.

## Safety and Handling

**3,5-Dibromo-4-methylphenol** is an irritant and requires careful handling in a laboratory setting. Adherence to the following safety protocols is mandatory.

## GHS Hazard Information

Hazard Class	GHS Code	Description	Source(s)
Skin Irritation	H315	Causes skin irritation	[5][7][12]
Eye Irritation	H319	Causes serious eye irritation	[5][7][12]
Respiratory Irritation	H335	May cause respiratory irritation	[5][7][12]

## Handling and Storage Protocol

- Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Ensure an eyewash station and safety shower are readily accessible.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[12]
- Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1][12] The compound should be stored at room temperature.[1]
- Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This should be treated as hazardous chemical waste.[12]

## Conclusion

**3,5-Dibromo-4-methylphenol** is a valuable and highly functionalized chemical intermediate. Its well-defined structure and multiple points for synthetic modification make it an important tool for researchers in medicinal chemistry, agrochemical development, and polymer science. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

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